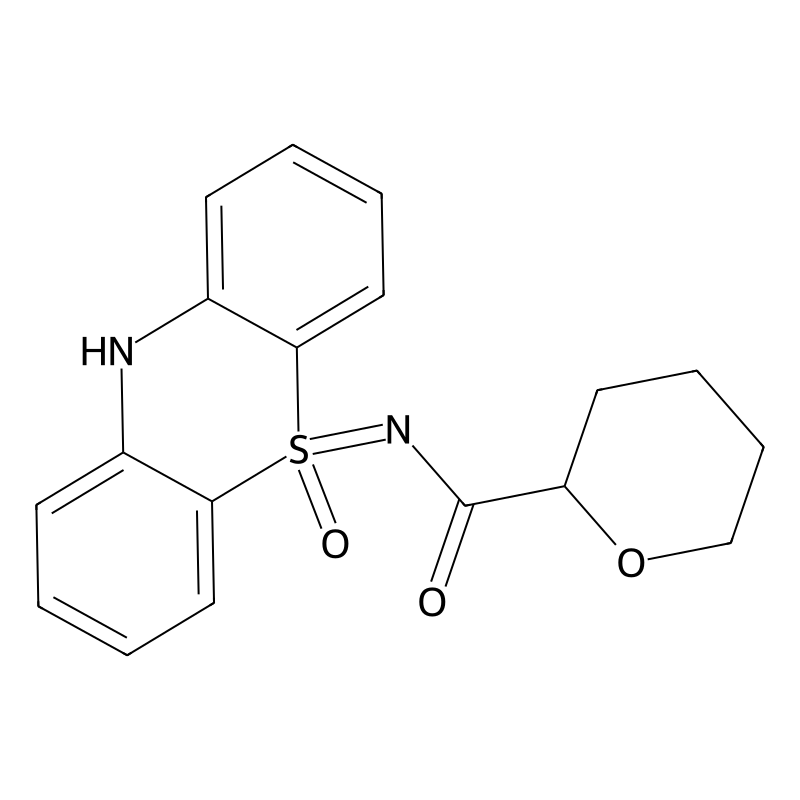N-(5-oxo-10H-phenothiazin-5-ylidene)oxane-2-carboxamide
Catalog No.
S7588633
CAS No.
M.F
C18H18N2O3S
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
N-(5-oxo-10H-phenothiazin-5-ylidene)oxane-2-carboxamide
IUPAC Name
N-(5-oxo-10H-phenothiazin-5-ylidene)oxane-2-carboxamide
Molecular Formula
C18H18N2O3S
Molecular Weight
342.4 g/mol
InChI
InChI=1S/C18H18N2O3S/c21-18(15-9-5-6-12-23-15)20-24(22)16-10-3-1-7-13(16)19-14-8-2-4-11-17(14)24/h1-4,7-8,10-11,15,19H,5-6,9,12H2
InChI Key
GVPIQRKQVIEOFK-UHFFFAOYSA-N
SMILES
C1CCOC(C1)C(=O)N=S2(=O)C3=CC=CC=C3NC4=CC=CC=C24
Canonical SMILES
C1CCOC(C1)C(=O)N=S2(=O)C3=CC=CC=C3NC4=CC=CC=C24
N-(5-oxo-10H-phenothiazin-5-ylidene)oxane-2-carboxamide (PTZON) is a compound derived from phenothiazine and oxane. Phenothiazine compounds are widely used in the pharmaceutical industry as antipsychotic drugs. PTZON has attracted attention for its potential use as a fluorescent probe in biological studies due to its unique structure and properties.
PTZON is a crystalline powder with a molecular formula of C19H13N3O2S. It is a relatively stable compound and has a melting point of 255-256℃. PTZON is insoluble in water but soluble in organic solvents. It exhibits absorption and fluorescence emission in the visible region of the spectrum (400-700 nm).
The synthesis of PTZON can be achieved through a one-pot reaction of phenothiazine-5-carbaldehyde, malonic acid, and ethyl cyanoacetate in the presence of ammonium acetate, followed by acid hydrolysis. The compound can be characterized using various techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
PTZON can be quantified using various analytical methods, such as UV-vis spectrophotometry and fluorescence spectroscopy. These techniques are used to monitor changes in absorbance or fluorescence emission upon interaction with biomolecules or environmental stimuli.
PTZON has been shown to exhibit excellent photophysical properties, making it a suitable candidate for use as a fluorescent probe in biological studies. Its fluorescence properties have been exploited for the detection of reactive oxygen species, proteins, and nucleic acids. PTZON has also been shown to have potential as an imaging agent in cancer diagnosis and treatment.
Studies have shown that PTZON exhibits low cytotoxicity and has minimal effects on cell viability, making it a safe compound for use in biological studies. However, further safety studies are necessary to determine its safety in vivo.
PTZON has a wide range of scientific applications due to its unique photophysical properties. It has been used in fluorescence microscopy and imaging, biosensing, and drug discovery. Its applications are not limited to the life sciences; it has also been shown to have potential in environmental monitoring and catalysis.
Researchers are currently focusing on exploring the full potential of PTZON in various applications. The compound's unique photophysical properties make it an excellent candidate for use in various areas of research, including biological studies, chemical sensing, environmental monitoring, and energy-related technologies.
PTZON's unique properties have potential implications across different fields, including biomedicine, chemistry, material science, and environmental science. It has shown potential in cancer diagnosis and treatment, biosensing, and catalysis. PTZON's applications are not limited to research but also extend to various industries, such as energy and electronics.
Despite the significant potential of PTZON, there are some limitations to its applications. PTZON's limited solubility in aqueous media limits its use in some biological applications. Further research is necessary to optimize its properties for specific applications.
1. Development of PTZON as a fluorescence probe for real-time imaging of cellular processes.
2. Improvement of PTZON's solubility in aqueous media for better bioconjugation.
3. Use of PTZON in monitoring reactive oxygen species in living organisms.
4. Investigation of PTZON's potential as an anti-cancer agent.
5. Development of PTZON-based sensors for the detection of environmental pollutants.
6. Incorporation of PTZON into electronic devices for energy-efficient applications.
7. Exploration of PTZON's catalytic applications in chemical reactions.
8. Optimization of PTZON's properties for specific applications through molecular engineering.
9. Investigation of PTZON's pharmacokinetics and pharmacodynamics for potential therapeutic use.
2. Improvement of PTZON's solubility in aqueous media for better bioconjugation.
3. Use of PTZON in monitoring reactive oxygen species in living organisms.
4. Investigation of PTZON's potential as an anti-cancer agent.
5. Development of PTZON-based sensors for the detection of environmental pollutants.
6. Incorporation of PTZON into electronic devices for energy-efficient applications.
7. Exploration of PTZON's catalytic applications in chemical reactions.
8. Optimization of PTZON's properties for specific applications through molecular engineering.
9. Investigation of PTZON's pharmacokinetics and pharmacodynamics for potential therapeutic use.
XLogP3
3.7
Hydrogen Bond Acceptor Count
4
Hydrogen Bond Donor Count
1
Exact Mass
342.10381361 g/mol
Monoisotopic Mass
342.10381361 g/mol
Heavy Atom Count
24
Dates
Last modified: 11-24-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds








